molecular formula C15H13N3O5 B3003693 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 862808-89-7

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B3003693
CAS No.: 862808-89-7
M. Wt: 315.285
InChI Key: KBVWKWHABMQWMF-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can produce various reduced oxadiazole derivatives.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-20-10-6-5-9(8-12(10)21-2)13(19)16-15-18-17-14(23-15)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVWKWHABMQWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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